molecular formula C24H21N3O3 B5127953 5-(4-Nitro-phenyl)-1-p-tolyl-3-p-tolylamino-1,5-dihydro-pyrrol-2-one

5-(4-Nitro-phenyl)-1-p-tolyl-3-p-tolylamino-1,5-dihydro-pyrrol-2-one

Cat. No.: B5127953
M. Wt: 399.4 g/mol
InChI Key: ALHVZGJZPNESJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Nitro-phenyl)-1-p-tolyl-3-p-tolylamino-1,5-dihydro-pyrrol-2-one: is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a tolyl group, and a dihydropyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Nitro-phenyl)-1-p-tolyl-3-p-tolylamino-1,5-dihydro-pyrrol-2-one typically involves multi-step organic reactions. One common method involves the nitration of phenol to produce 4-nitrophenol, which is then subjected to further reactions to introduce the tolyl and dihydropyrrolone groups . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and subsequent functionalization reactions. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-(4-Nitro-phenyl)-1-p-tolyl-3-p-tolylamino-1,5-dihydro-pyrrol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 5-(4-Nitro-phenyl)-1-p-tolyl-3-p-tolylamino-1,5-dihydro-pyrrol-2-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the dihydropyrrolone core can interact with various biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: What sets 5-(4-Nitro-phenyl)-1-p-tolyl-3-p-tolylamino-1,5-dihydro-pyrrol-2-one apart is its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its unique structure provides a versatile platform for the development of new materials and pharmaceuticals .

Properties

IUPAC Name

4-(4-methylanilino)-1-(4-methylphenyl)-2-(4-nitrophenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-16-3-9-19(10-4-16)25-22-15-23(18-7-13-21(14-8-18)27(29)30)26(24(22)28)20-11-5-17(2)6-12-20/h3-15,23,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHVZGJZPNESJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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